1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1040329-45-0) is a pyrrole-derived carbaldehyde compound characterized by a mesityl (2,4,6-trimethylphenyl) substituent at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-10-6-11(2)16(12(3)7-10)17-13(4)8-15(9-18)14(17)5/h6-9H,1-5H3 |
InChI Key |
JKBTXUDNLHSZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=CC(=C2C)C=O)C)C |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is a cornerstone for pyrrole synthesis, utilizing 1,4-diketones and primary amines. For 1-mesityl-2,5-dimethylpyrrole:
-
Starting Materials : 2,5-hexanedione (to introduce 2,5-dimethyl groups) and mesityl amine (to introduce the mesityl group at the 1-position).
-
Conditions : Reflux in acetic acid or toluene for 6–12 hours12.
-
Mechanism : Cyclocondensation via enamine intermediate formation2.
Example Protocol 2:
Alternative Methods
-
Buchwald-Hartwig Amination : Direct coupling of pre-formed 2,5-dimethylpyrrole with mesityl halides using palladium catalysts3. Limited applicability due to pyrrole’s low reactivity.
-
Knorr Synthesis : Less favorable due to regioselectivity challenges with mesityl substituents[^10].
Vilsmeier-Haack Formylation at Position 3
Standard Protocol
The Vilsmeier-Haack reaction introduces formyl groups onto electron-rich aromatic systems. For 1-mesityl-2,5-dimethylpyrrole43:
-
Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Mechanism : Electrophilic attack by the Vilsmeier reagent (Cl–POCl₂–DMF complex) at the most nucleophilic position (C-3)3.
-
Dissolve 1-mesityl-2,5-dimethylpyrrole (5 mmol) in dry DMF (10 mL).
-
Add POCl₃ (15 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with ice-water, adjust pH to 8 with NaHCO₃, and extract with CH₂Cl₂.
-
Purify via recrystallization (ethanol/water).
Yield : 70–85% (similar to 3,5-dimethylpyrrole-2-carbaldehyde syntheses43).
Optimization Considerations
-
Regioselectivity : The 3-position is favored due to electron-donating methyl groups at 2 and 5, directing electrophilic substitution3.
-
Solvent Effects : Anhydrous DMF ensures reagent stability; traces of water inhibit POCl₃ activation4.
-
Temperature : Prolonged room-temperature stirring improves conversion3.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Paal-Knorr + Vilsmeier | 2,5-hexanedione, mesityl amine | Cyclocondensation, formylation | 60–85 | High regioselectivity, scalable | Multi-step purification |
| Buchwald-Hartwig | 2,5-dimethylpyrrole, mesityl bromide | Pd-catalyzed coupling | 30–50 | Direct mesitylation | Low efficiency, costly catalysts |
Challenges and Solutions
Regioselective Formylation
Chemical Reactions Analysis
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the mesityl group, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the mesityl and pyrrole groups may contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Electronic and Steric Modifications
- Halogenated Derivatives: Compounds like 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: Not provided) feature strong electron-withdrawing groups. Fluorinated analogs (e.g., 1-(4-fluorophenyl) derivatives) are often explored to modulate metabolic stability and bioavailability .
Heterocyclic Substituents :
- Pyridinyl-substituted derivatives (e.g., 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde ) introduce nitrogen atoms into the aromatic system, enabling coordination with metal ions or participation in π-π stacking interactions. Such modifications are valuable in materials science and catalysis .
Comparative Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Key Applications |
|---|---|---|---|---|
| 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 269.35 | 2,4,6-Trimethylphenyl | ~4.2 | Lab research, receptor studies |
| 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 229.28 | 4-Methoxyphenyl | ~3.1 | Anticancer agents |
| 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 217.34 | Cyclohexyl | ~3.8 | Antitubercular agents |
| 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 215.25 | 3-Hydroxyphenyl | ~2.5 | Polar target interactions |
| 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl] derivative | 376.61 | 2,6-Dichloro-4-(CF₃)phenyl | ~5.0 | Enzyme inhibition |
Structure-Activity Relationships (SAR)
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, enhancing reactivity with nucleophilic residues in enzymes.
- Hydrogen Bonding : Polar groups (e.g., -OH, -OCH₃) improve interactions with hydrophilic targets but may limit bioavailability.
Biological Activity
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of mesityl derivatives with pyrrole under controlled conditions. The synthetic route can include steps such as:
- Formation of Pyrrole Derivatives: Utilizing mesityl halides and pyrrole in a nucleophilic substitution reaction.
- Aldehyde Formation: Oxidation of the resulting pyrrole derivative to introduce the aldehyde functional group.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibit significant anticancer activity. For instance, derivatives of pyrrole have been tested against various cancer cell lines, revealing promising results:
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 8f (related compound) | MDA-MB-435 (Melanoma) | 62.46% |
| 8f (related compound) | MDA-MB-468 (Breast) | 40.24% |
These findings suggest that modifications in the pyrrole structure can enhance its biological efficacy against cancer cells .
Antimicrobial Activity
The potential antimicrobial properties of 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have also been explored. Studies indicate that related pyrrole compounds can inhibit the growth of various bacterial strains by targeting specific metabolic pathways . The mechanism often involves interference with bacterial cell wall synthesis or disruption of essential enzymatic functions.
The precise mechanism by which 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding: The compound may bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Several case studies have documented the biological effects of related pyrrole compounds:
- Study on Anticancer Activity:
- Antimicrobial Efficacy:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution followed by oxidation. For example:
- Step 1 : React mesityl bromide with 2,5-dimethylpyrrole in the presence of a base (e.g., K₂CO₃) to form the mesityl-substituted intermediate .
- Step 2 : Oxidize the intermediate using pyridinium chlorochromate (PCC) to introduce the aldehyde group .
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometry of oxidizing agents significantly affect yield. Excess PCC may lead to over-oxidation, reducing purity.
Q. How is 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde characterized structurally?
- Techniques :
- NMR : H and C NMR identify substituent positions and confirm aldehyde functionality (e.g., aldehyde proton at δ ~9.8 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the mesityl group and pyrrole ring. Software like SHELXL refines crystallographic data .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 258.15) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (e.g., bacterial strain variability, solvent used for dissolution).
- Validation : Reproduce assays under standardized CLSI guidelines. Compare with structural analogs (e.g., 1-cyclohexyl derivatives) to isolate substituent effects .
- Statistical Analysis : Use ANOVA to evaluate significance of activity differences across studies .
Q. How can computational modeling predict the reactivity of the aldehyde group in 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the aldehyde carbon.
- Molecular Dynamics : Simulate interactions with nucleophiles (e.g., amines) to predict condensation reaction pathways .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Issues : Poor solubility in polar solvents and tendency to form amorphous solids.
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., CHCl₃:hexane) for slow evaporation.
- Additives : Introduce seeding crystals or co-crystallizing agents to stabilize lattice formation .
Q. How does the mesityl group influence electronic properties of the pyrrole ring?
- Experimental Data :
- UV-Vis Spectroscopy : Mesityl’s electron-donating effect red-shifts the pyrrole π→π* transition (λₐᵦₛ ~320 nm vs. ~290 nm for unsubstituted analogs) .
- Cyclic Voltammetry : Oxidation potential decreases by 0.3 V compared to non-mesityl derivatives, indicating enhanced electron density .
Methodological Considerations
Q. What safety protocols are critical when handling 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?
- Hazards : Irritant (skin/eyes), potential sensitizer.
- Precautions :
- Use PPE (gloves, goggles) in a fume hood.
- Store in airtight containers at 2–8°C to prevent aldehyde oxidation .
Q. How are impurities monitored during synthesis?
- Analytical Methods :
- HPLC : C18 column with UV detection at 254 nm; quantify residual starting materials (e.g., mesityl bromide) .
- TLC : Hexane:ethyl acetate (7:3) to track reaction progress; R_f ~0.5 for the product .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| H NMR | δ 2.2 (s, 6H, CH₃), δ 9.8 (s, 1H, CHO) | |
| HRMS (ESI+) | m/z 258.15 [M+H]⁺ | |
| IR | ν 1680 cm⁻¹ (C=O stretch) |
Table 2 : Reaction Optimization for Aldehyde Formation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| PCC, RT, 12h | 65 | 92 |
| PCC, Reflux, 6h | 78 | 85 |
| Swern Oxidation | 72 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
